2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes two fluorophenyl groups, a dihydroisoquinoline group, and an acetamide group .Scientific Research Applications
PET Ligand Applications in Brain Imaging
A study by Yui et al. (2010) explored the applications of PET ligands, specifically focusing on their kinetics in the monkey brain and their use in in vitro and in vivo imaging of translocator protein (TSPO) in the infarcted rat brain. The findings suggest the potential utility of such compounds in imaging studies related to TSPO expression in the brain, highlighting their significance in neurological research (Yui et al., 2010).
Structural and Fluorescence Properties
Research by Karmakar et al. (2007) on isoquinoline derivatives, including their structural aspects and fluorescence properties, indicates the potential for developing novel materials with unique optical properties. This includes the formation of host–guest complexes that exhibit enhanced fluorescence, which can be leveraged in materials science and sensing technologies (Karmakar et al., 2007).
Antimalarial Activity
Werbel et al. (1986) synthesized and evaluated a series of compounds for their antimalarial activity, demonstrating the importance of structural features in medicinal chemistry for developing effective antimalarial agents. This research underscores the potential of specific structural modifications to enhance biological activity against malaria (Werbel et al., 1986).
Anticancer Agent Development
Riadi et al. (2021) described the synthesis and characterization of a novel quinazolinone-based derivative, showcasing its potent cytotoxic activity against various human cancer cell lines. The study highlights the compound's potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its utility in cancer therapy (Riadi et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-9-11-19(12-10-17)27-24(29)16-31-23-8-4-6-21-20(23)13-14-28(25(21)30)15-18-5-2-3-7-22(18)26/h2-12H,13-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZUWMOEHVGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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